5-Bromo-2-methylpyrazolo[1,5-a]pyridine
Overview
Description
5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 2-position. It has a molecular formula of C8H7BrN2 and a molecular weight of 211.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with hydrazine derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolo[1,5-a]pyridine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-2-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-methylpyrazolo[1,5-a]pyridazine: Another similar compound with a pyridazine ring.
Uniqueness
5-Bromo-2-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This unique structure allows for diverse chemical modifications and the exploration of various biological activities .
Biological Activity
5-Bromo-2-methylpyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are known for their pharmacological versatility. The presence of the bromine atom and the methyl group on the pyrazolo ring enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives showed broad-spectrum anticancer activity with a mean growth inhibition (GI%) of 43.9% across 56 different cancer cell lines. Molecular docking simulations indicated that these compounds bind similarly to established inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), suggesting a mechanism of action through inhibition of these critical pathways in cancer progression .
Case Study: CDK2 and TRKA Inhibition
A specific study evaluated compounds related to this compound for their effects on cell cycle progression in RFX 393 cancer cells. The results indicated that treatment with these compounds led to significant arrest in the G0–G1 phase of the cell cycle, with treated populations increasing to 84.36%, compared to only 57.08% in control groups. This suggests that these compounds effectively induce apoptosis and inhibit cell proliferation .
Antimicrobial Activity
In addition to anticancer properties, this compound derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb). A study synthesized a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives that demonstrated nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant Mtb strains. One notable compound significantly reduced bacterial burden in an autoluminescent mouse model infected with Mtb H37Ra, indicating its potential as a lead compound for antitubercular drug development .
Table: Antitubercular Activity of Selected Compounds
Compound | MIC (nM) against H37Rv | MIC (nM) against MDR Strains |
---|---|---|
5g | 1914 | Not determined |
5k | 22.3–223 | <383 |
5p | Not determined | <184 |
5t | Not determined | <35.9 |
This table summarizes the antimicrobial potency of selected derivatives against both standard and multidrug-resistant strains of Mtb .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell cycle regulation and microbial replication. The inhibition of CDK2 is particularly relevant in cancer therapy as it plays a crucial role in cell division. Additionally, the compound's interaction with bacterial enzymes helps disrupt the metabolic processes essential for Mtb survival.
Properties
IUPAC Name |
5-bromo-2-methylpyrazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-8-5-7(9)2-3-11(8)10-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEGOCJHDNLGDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=CC2=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367948-91-1 | |
Record name | 5-bromo-2-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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